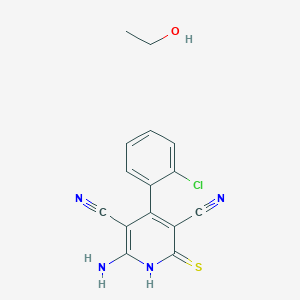
2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is a heterocyclic aromatic compound that features a benzimidazole core fused with a carboxylic acid group and a tolyl substituent. Benzimidazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry due to their structural similarity to naturally occurring nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. One common method is the Phillips–Ladenburg reaction, which involves heating o-phenylenediamine with carboxylic acids at high temperatures (250–300°C) . Another method involves the reaction of o-phenylenediamine with aldehydes and ketones under milder conditions .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to improve yield and efficiency. Transition metal-catalyzed C–N coupling reactions and oxidative C–N couplings are commonly used . These methods allow for the large-scale production of benzimidazole derivatives with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions include substituted benzimidazoles, quinoxalines, and reduced derivatives such as alcohols and aldehydes .
Applications De Recherche Scientifique
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and enzyme inhibitor.
Industry: Utilized in the development of corrosion inhibitors and as a precursor for various pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-o-Tolyl-1H-benzimidazole-5-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic the structure of purine nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Arylbenzimidazoles: Known for their DNA intercalating properties and anticancer activity.
5,6-Dichloro-2-substituted benzimidazoles: Exhibits antiviral activity against viruses such as influenza and hepatitis B.
Imidazole derivatives: Widely used in pharmaceuticals for their broad range of biological activities.
Uniqueness
2-o-Tolyl-1H-benzimidazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tolyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Propriétés
Numéro CAS |
404583-68-2 |
|---|---|
Formule moléculaire |
C15H12N2O2 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |
Clé InChI |
LNWHPMXGEMSPTL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Hydroxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099844.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099860.png)
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14099864.png)

![2-(5-(4-acetylpiperazin-1-yl)-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14099880.png)
![4-(2-fluorophenyl)-3-(2-hydroxyphenyl)-5-(pyridin-4-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14099883.png)

![(3S)-3-acetyloxy-3-[(1R,2R,5R,6R,10S,11S,14S)-11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]propanoic acid](/img/structure/B14099892.png)

![13,13-dioxo-13λ6-thia-8,10,16-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1,3,5,7-tetraene-9-thione](/img/structure/B14099902.png)
![ethyl {[3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B14099903.png)
![1-(4-Propoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099909.png)


